2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl typically involves the reaction of diphenylphosphine with N,N-dimethylaniline under controlled conditions . The reaction is carried out by mixing equimolar amounts of diphenylphosphine and N,N-dimethylaniline, followed by heating the mixture to approximately 150°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The compound is involved in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .
Scientific Research Applications
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a complex that facilitates the activation and coupling of substrates. The molecular targets include aryl halides and amines, and the pathways involved are primarily related to cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-Di-tert-butylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl
Uniqueness
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl is unique due to its specific steric and electronic properties, which make it an effective ligand for palladium-catalyzed reactions. Its ability to stabilize palladium complexes and facilitate efficient cross-coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXUYLYPITYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370588 | |
Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240417-00-9 | |
Record name | 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240417-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural characteristics of Ph-Davephos and what is its primary application in chemistry?
A1: Ph-Davephos [, ] is an organophosphorus compound classified as a bulky, electron-rich dialkylbiarylphosphine. It is characterized by the following:
Q2: How do the steric and electronic properties of Ph-Davephos contribute to its effectiveness as a ligand in catalytic reactions?
A2: Research suggests that the steric bulk provided by the bulky substituents (diphenylphosphino and N,N-dimethylamino groups) on the biphenyl core of Ph-Davephos plays a crucial role in facilitating reductive elimination during catalytic cycles []. This steric bulk encourages the desired product to dissociate from the metal center, allowing the catalyst to continue to the next cycle. Furthermore, the electron-rich nature of Ph-Davephos, particularly the electron-donating ability of the N,N-dimethylamino group, enhances the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles []. This combination of steric and electronic properties makes Ph-Davephos a highly versatile ligand for promoting challenging cross-coupling reactions.
Q3: Are there any safety concerns regarding the handling and storage of Ph-Davephos?
A3: Yes, Ph-Davephos is air-sensitive []. This means it can react with oxygen in the air, potentially leading to degradation or the formation of undesirable byproducts. Therefore, it is crucial to handle Ph-Davephos under an inert atmosphere, such as nitrogen or argon, and to store it in a tightly sealed container in a dry place. Proper laboratory safety procedures should be followed when handling this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.